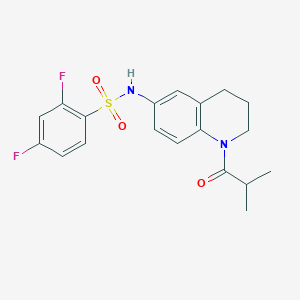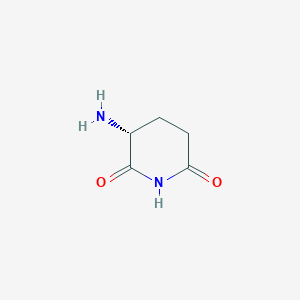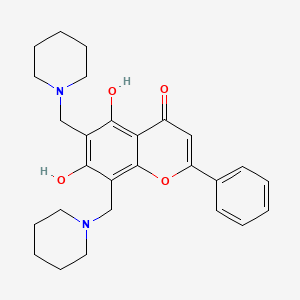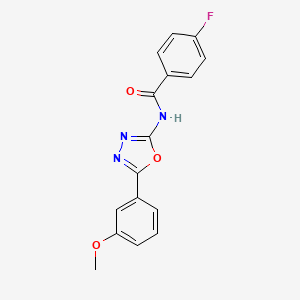![molecular formula C17H13ClN2OS B2605818 2-chlorobenzyl 5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl sulfide CAS No. 1164453-19-3](/img/structure/B2605818.png)
2-chlorobenzyl 5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-chlorobenzyl 5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl sulfide” is a chemical compound with the molecular formula C17H13ClN2OS. It’s a complex organic molecule that can be used in various applications .
Molecular Structure Analysis
The molecular structure of this compound is determined by its chemical formula, C17H13ClN2OS. It includes a 1,3,4-oxadiazole ring, a common motif in medicinal chemistry due to its ability to mimic various biologically relevant motifs . The compound also contains a chlorobenzyl group and a phenylethenyl group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. The oxadiazole ring is generally stable but can participate in reactions under certain conditions . The chlorobenzyl group might undergo nucleophilic substitution or elimination reactions .Aplicaciones Científicas De Investigación
Mesomorphic Behavior and Photo-luminescent Property
Research into 1,3,4-oxadiazole derivatives has revealed their significant mesomorphic behavior and photo-luminescent properties. These compounds have been synthesized and characterized, displaying wide mesomorphic temperature ranges and strong fluorescence emissions. Such properties make them valuable in the development of advanced materials for display technologies and light-emitting diodes (LEDs) (Han et al., 2010).
Corrosion Inhibition
The 1,3,4-oxadiazole derivatives have also been studied for their corrosion inhibition capabilities, particularly for mild steel in acidic environments. These compounds have demonstrated protective layer formation on metal surfaces, suggesting their potential application in extending the life of metal structures and components in corrosive conditions (Ammal et al., 2018).
Antimicrobial Activity
Further investigations into the chemical structure and biological activity of 1,3,4-oxadiazole derivatives have identified potent antimicrobial properties. These findings underscore the potential of these compounds in the development of new antimicrobial agents to combat resistant strains of bacteria and other pathogens (Naganagowda & Petsom, 2011).
Molecular Interaction and Biological Evaluation
The interaction of 1,3,4-oxadiazole derivatives with biological targets has been explored, particularly in relation to butyrylcholinesterase (BChE) enzyme inhibition. Such studies provide insights into the therapeutic potential of these compounds, especially in neurodegenerative diseases where enzyme regulation plays a critical role (Khalid et al., 2016).
Anticancer Potential
There's growing evidence supporting the anticancer activity of 1,3,4-oxadiazole derivatives. These compounds have been synthesized and evaluated against various cancer cell lines, showing promising results in inhibiting cancer cell growth. This highlights their potential as leads for the development of new anticancer therapies (Zhang et al., 2005).
Propiedades
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2OS/c18-15-9-5-4-8-14(15)12-22-17-20-19-16(21-17)11-10-13-6-2-1-3-7-13/h1-11H,12H2/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDSYCJILKJDNL-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NN=C(O2)SCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NN=C(O2)SCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[4-(N'-hydroxycarbamimidoyl)phenyl]-N-methylacetamide](/img/structure/B2605743.png)


![4-methyl-N-[2-(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide](/img/structure/B2605748.png)
![2-(4-fluorobenzyl)-4-(3-(methylthio)phenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2605749.png)
![(5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazol-3-yl)methanamine](/img/structure/B2605751.png)
![3-[(1-Tert-butylazetidin-3-yl)oxy]pyridine-4-carbonitrile](/img/structure/B2605752.png)



![3-Methylthieno[2,3-d]triazole-5-carboxylic acid](/img/structure/B2605757.png)